molecular formula C18H20N2O2 B2379696 2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448069-23-5

2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2379696
CAS No.: 1448069-23-5
M. Wt: 296.37
InChI Key: DJIFEARFVXHAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperidine core substituted with a phenyl ethanone group and a pyridinyloxy moiety, a structural motif found in compounds with diverse biological activities . This molecular architecture is frequently investigated for its potential to interact with enzymes and receptors . Compounds containing similar piperidine and pyridine scaffolds have been studied as ligands for various biological targets, including kinase enzymes and hormone receptors . The structure of this compound suggests potential application as a building block in the synthesis of more complex molecules designed for anticancer and antimicrobial research, as heterocyclic hybrids are a common focus in these fields . Researchers value this reagent for its utility in exploring structure-activity relationships (SAR) and for generating novel compounds for high-throughput screening campaigns. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only . Not intended for diagnostic or therapeutic use, or for human or veterinary use.

Properties

IUPAC Name

2-phenyl-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(14-15-6-2-1-3-7-15)20-12-9-16(10-13-20)22-17-8-4-5-11-19-17/h1-8,11,16H,9-10,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIFEARFVXHAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with piperidine in the presence of a base to form 4-(pyridin-2-yloxy)piperidine. This intermediate is then reacted with 2-phenylacetyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Target Interactions

The compound primarily acts as a phosphodiesterase inhibitor , modulating cyclic nucleotide levels such as cyclic adenosine monophosphate (cAMP). This modulation impacts various physiological processes, including neurotransmitter release and muscle contraction .

Biochemical Pathways

The interactions facilitated by this compound can influence multiple biochemical pathways. It is hypothesized that it may alter enzyme activities related to phosphodiesterase, leading to increased cAMP levels and subsequent physiological effects .

Scientific Research Applications

  • Medicinal Chemistry :
    • Drug Development : Due to its ability to interact with biological targets, 2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is being investigated for its potential in developing therapies for neurodegenerative diseases and psychiatric disorders. Its unique structure allows for targeted interactions with enzymes and receptors involved in these conditions .
  • Biochemical Studies :
    • Enzyme Modulation : In vitro studies have demonstrated that compounds with similar structures can significantly inhibit phosphodiesterase activity, leading to increased cAMP levels. This property is crucial for understanding the compound's role in cellular signaling pathways .
  • Industrial Applications :
    • Synthesis of Complex Molecules : The compound serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in various industrial applications related to chemical processes .

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its pyridinyloxy-piperidine-ethanone framework. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Piperidine Molecular Weight Key Features References
2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone Pyridin-2-yloxy ~325.38* Aromatic pyridine oxygen linker; moderate lipophilicity
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone 2,4-Difluorobenzoyl 267.27 Electron-withdrawing fluorine groups; higher lipophilicity (logP ~2.5)
2-Chloro-1-[4-(cyclopropylmethylamino)piperidin-1-yl]ethanone Cyclopropylmethylamino 242.74 Chlorine substituent; increased steric bulk and basicity
1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone 2-Hydroxy-ethoxy 187.24 Polar hydroxy group; enhanced aqueous solubility
2-Phenyl-1-(pyridin-2-yl)ethanone None (simpler backbone) 197.24 Lacks piperidine; reduced conformational flexibility

*Calculated based on formula C₁₈H₂₀N₂O₂.

Key Observations:
  • Pyridinyloxy vs.
  • Chlorine vs. Pyridinyloxy (): The chloro substituent introduces electronegativity and steric hindrance, which may alter binding kinetics compared to the aromatic oxygen linker.
  • Hydrophilic Modifications (): The hydroxy-ethoxy group significantly improves solubility, making it suitable for intravenous formulations, unlike the target compound’s balanced lipophilicity.

Biological Activity

2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound notable for its unique structural features, including a phenyl group, a piperidine ring, and a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of various signaling pathways.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Component Structure
Phenyl Group C6H5
Piperidine Ring C5H10N
Pyridine Moiety C5H4N

The presence of both the piperidine and pyridine rings contributes to its unique chemical reactivity and biological interactions.

Research indicates that this compound acts primarily as a phosphodiesterase inhibitor. This class of compounds plays a crucial role in modulating cyclic nucleotide levels within cells, such as cyclic adenosine monophosphate (cAMP), which is vital for various physiological processes including neurotransmitter release and muscle contraction .

Pharmacological Effects

The compound has shown promise in several areas:

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can significantly inhibit enzyme activity related to phosphodiesterase, leading to increased cAMP levels. For example, analogs of this compound have been tested for their efficacy against specific enzymes, revealing promising results in modulating biological pathways critical for cellular function .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

Compound Name Biological Activity
1-Phenyl-2-(piperidin-1-yl)ethanoneModerate phosphodiesterase inhibition
4-(Pyridin-2-yloxy)piperidineWeak interaction with cAMP pathways
This compoundStrong phosphodiesterase inhibition

The unique combination of functional groups in this compound enhances its interaction with biological targets compared to these analogs.

Q & A

Q. Characterization :

  • NMR Spectroscopy : Confirm regiochemistry of the pyridin-2-yloxy group (¹H NMR: δ 8.2–8.4 ppm for pyridine protons) and ketone position (¹³C NMR: ~205 ppm for carbonyl carbon) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₄H₂₅N₂O₂ requires m/z 385.1916) .

Basic Question: Which analytical techniques are most effective for assessing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • HPLC-PDA : Monitor degradation products using a C18 column (gradient: 0.1% TFA in acetonitrile/water) at 254 nm. Acidic conditions (pH 2–3) may hydrolyze the ketone moiety, while elevated temperatures (>40°C) accelerate decomposition .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >150°C suggests suitability for in vivo studies) .

Basic Question: What are the primary pharmacological targets hypothesized for this compound?

Methodological Answer:
Based on structural analogs:

  • Dopamine D₂/D₃ Receptors : The pyridin-2-yloxy-piperidine scaffold mimics known D₂ ligands. Radioligand binding assays (³H-spiperone displacement) can quantify affinity .
  • Monoamine Oxidase (MAO) Inhibition : The phenyl-ethanone moiety may interact with MAO-B. Use fluorometric assays (kynuramine substrate, λex=315 nm, λem=380 nm) to measure inhibition .

Advanced Question: How can structure-activity relationship (SAR) studies resolve discrepancies in reported biological activities of analogs?

Methodological Answer:

  • Systematic Substituent Variation : Compare analogs with modified pyridine (e.g., 3-fluoro vs. 4-methoxy) or phenyl groups (electron-withdrawing vs. donating). Fluorine at the phenyl para position increases lipophilicity (logP ~3.5) and CNS penetration .
  • Data Normalization : Use standardized assays (e.g., IC₅₀ values normalized to positive controls like haloperidol for D₂ receptors) to reconcile conflicting reports .

Advanced Question: How to address contradictions in in vitro vs. in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsome assays). Low bioavailability (<20%) due to CYP3A4-mediated oxidation of the piperidine ring may explain in vivo inefficacy .
  • Prodrug Design : Introduce ester groups at the ketone to enhance solubility and bypass first-pass metabolism .

Advanced Question: What strategies mitigate off-target effects in neuropharmacological studies?

Methodological Answer:

  • Selectivity Screening : Use panels of 50+ GPCRs, ion channels, and transporters (e.g., Eurofins Cerep Panels) to identify off-target interactions.
  • Computational Docking : Perform molecular dynamics simulations (e.g., Schrödinger Glide) to optimize the pyridin-2-yloxy group’s orientation for D₂ receptor specificity over α₁-adrenergic receptors .

Advanced Question: How to validate target engagement in cellular models?

Methodological Answer:

  • β-Arrestin Recruitment Assays : Use BRET-based systems (e.g., Promega NanoBiT) to quantify D₂ receptor activation. EC₅₀ values <100 nM indicate potent agonism .
  • Knockdown/CRISPR Models : Silence D₂ receptors in SH-SY5Y cells; loss of compound efficacy confirms target specificity .

Advanced Question: What methodologies identify and quantify synthetic byproducts or impurities?

Methodological Answer:

  • LC-MS/MS with Ion Trap Detection : Detect trace impurities (e.g., dehalogenated byproducts) at ppm levels. Use MRM transitions specific to expected side products .
  • NMR Relaxation Editing : Suppress signals from the main compound to amplify impurity peaks in ¹H NMR spectra .

Advanced Question: How to optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors for the nucleophilic substitution step (residence time: 30 min, 100°C) to improve reproducibility and yield (>80%) .
  • Design of Experiments (DoE) : Vary solvent (DMF vs. DMSO), base (K₂CO₃ vs. Cs₂CO₃), and temperature to identify optimal conditions via response surface modeling .

Advanced Question: What in silico tools predict metabolic liabilities of this compound?

Methodological Answer:

  • ADMET Predictor® : Simulate Phase I metabolism (e.g., CYP-mediated oxidation at the piperidine nitrogen) and flag unstable metabolites .
  • SwissADME : Calculate bioavailability scores; a Topological Polar Surface Area (TPSA) >75 Ų correlates with poor blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.